molecular formula C20H23ClN6O2 B2578503 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-36-6

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2578503
CAS RN: 887030-36-6
M. Wt: 414.89
InChI Key: VOPYTPTWVZAVQI-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H23ClN6O2 and its molecular weight is 414.89. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Activity

Research has demonstrated that derivatives similar to "7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione" show promise as psychotropic agents due to their interaction with serotonin receptors. A study by Chłoń-Rzepa et al. (2013) found that selected derivatives produced antidepressant-like effects in forced swim tests and exerted anxiolytic-like activity in four-plate tests in mice. The study suggests that modifying the arylalkyl/allyl substituent in position 7 of purine-2,6-dione can design new 5-HT ligands with preserved π electron systems and lower molecular weight, indicating potential for the development of new psychotropic medications Chłoń-Rzepa et al., 2013.

Receptor Affinity and Pharmacological Evaluation

Further investigations into the affinity of similar compounds for 5-HT receptors have been conducted to understand their pharmacological profiles better. For example, Jurczyk et al. (2004) synthesized and evaluated derivatives for their affinity for 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors, identifying compounds with high affinity for 5-HT(1A) and alpha(1) receptors. Such studies contribute to the ongoing search for effective psychotropic drugs with improved efficacy and reduced side effects Jurczyk et al., 2004.

Molecular Docking and Binding Studies

Molecular docking and binding studies, such as those conducted by Murugesan et al. (2021), provide insight into how these compounds interact at the molecular level with biological targets. These studies can elucidate the molecule's binding mechanisms to human serum albumin (HSA), offering valuable information for drug design and development Murugesan et al., 2021.

Analgesic and Anti-inflammatory Properties

Aside from their psychotropic potential, derivatives of "this compound" have been explored for their analgesic and anti-inflammatory properties. Zygmunt et al. (2015) reported that certain derivatives exhibited significant analgesic activity in in vivo models, suggesting a new class of analgesic and anti-inflammatory agents Zygmunt et al., 2015.

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-4-6-15(21)7-5-14/h3-7H,1,8-13H2,2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPYTPTWVZAVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.